molecular formula C13H7N5 B12340874 2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile

2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B12340874
M. Wt: 233.23 g/mol
InChI Key: LLVXJBDGPASYMO-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-2-(pyridin-3-yl)-1H-imidazole-4,5-dicarbonitrile is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a cyanomethyl group, a pyridin-3-yl group, and two dicarbonitrile groups attached to the imidazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyanomethyl)-2-(pyridin-3-yl)-1H-imidazole-4,5-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Pyridin-3-yl Group: The pyridin-3-yl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.

    Addition of the Cyanomethyl Group: The cyanomethyl group can be added through a nucleophilic addition reaction using cyanomethyl anion.

    Incorporation of Dicarbonitrile Groups: The dicarbonitrile groups can be introduced through a reaction with malononitrile under basic conditions.

Industrial Production Methods

Industrial production of 1-(Cyanomethyl)-2-(pyridin-3-yl)-1H-imidazole-4,5-dicarbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyanomethyl)-2-(pyridin-3-yl)-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

1-(Cyanomethyl)-2-(pyridin-3-yl)-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent materials.

Mechanism of Action

The mechanism of action of 1-(Cyanomethyl)-2-(pyridin-3-yl)-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-(Cyanomethyl)-2-(pyridin-3-yl)-1H-imidazole-4,5-dicarbonitrile can be compared with other similar compounds, such as:

    Imidazo[1,5-a]pyridine Derivatives: These compounds share the imidazole and pyridine rings but differ in the substitution patterns and functional groups.

    Pyrazolo[1,5-a]pyridin-3-yl Pyridazinones: These compounds have a similar fused ring structure but contain a pyrazole ring instead of an imidazole ring.

    Pyrazolo[1,5-a]pyrimidines: These compounds have a similar arrangement of nitrogen atoms but differ in the ring structure and functional groups.

The uniqueness of 1-(Cyanomethyl)-2-(pyridin-3-yl)-1H-imidazole-4,5-dicarbonitrile lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C13H7N5

Molecular Weight

233.23 g/mol

IUPAC Name

2-(2-prop-2-ynylpyridin-3-yl)-1H-imidazole-4,5-dicarbonitrile

InChI

InChI=1S/C13H7N5/c1-2-4-10-9(5-3-6-16-10)13-17-11(7-14)12(8-15)18-13/h1,3,5-6H,4H2,(H,17,18)

InChI Key

LLVXJBDGPASYMO-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=C(C=CC=N1)C2=NC(=C(N2)C#N)C#N

Origin of Product

United States

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